molecular formula C21H19N3OS B4194763 N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide

N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B4194763
M. Wt: 361.5 g/mol
InChI Key: VNPVHHPNRLZGDM-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole ring, a phenylethyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using a phenylethyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-thiophenecarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the benzimidazole or thiophene rings.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenylethyl group may enhance binding affinity to certain proteins, while the thiophene carboxamide moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methyl-1H-benzimidazol-2-yl)-ethyl]acetamide
  • N-methyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine

Uniqueness

N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which imparts distinct electronic properties and potential biological activity compared to similar compounds. The combination of the benzimidazole ring with the phenylethyl group also enhances its versatility in various applications.

Properties

IUPAC Name

N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-24-18-11-6-5-10-16(18)22-20(24)17(14-15-8-3-2-4-9-15)23-21(25)19-12-7-13-26-19/h2-13,17H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPVHHPNRLZGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide
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N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide
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N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide
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N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide

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